molecular formula C16H17NO3S B7541033 3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid

3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid

Cat. No. B7541033
M. Wt: 303.4 g/mol
InChI Key: PYOFIPZIFZYYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid, also known as DMTPA, is a chemical compound that has been widely studied for its potential use in scientific research. DMTPA is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic effects. In

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in the inflammatory response and pain sensation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the formation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain, making it a useful tool for studying these processes. However, this compound has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. It also has some potential side effects, such as gastrointestinal irritation and bleeding, which may need to be taken into account when designing experiments.

Future Directions

There are several potential future directions for research on 3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the effectiveness of this compound in inhibiting the formation of amyloid-beta peptides and its potential use in the treatment of the disease. Another area of interest is the development of new analogs of this compound with improved pharmacological properties, such as longer half-life and reduced side effects. Finally, this compound may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease, and further studies are needed to explore these possibilities.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. It exhibits anti-inflammatory and analgesic effects and has been investigated for its potential use in the treatment of Alzheimer's disease. This compound has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including its potential use in the treatment of Alzheimer's disease and the development of new analogs with improved pharmacological properties.

Synthesis Methods

3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with phenylalanine methyl ester hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

Scientific Research Applications

3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid has been studied extensively for its potential use in scientific research. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are thought to play a role in the development of the disease.

properties

IUPAC Name

3-[(2,5-dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10-8-13(11(2)21-10)16(20)17-14(9-15(18)19)12-6-4-3-5-7-12/h3-8,14H,9H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOFIPZIFZYYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NC(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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